molecular formula C19H22N2O3 B2800665 N-(3-methoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide CAS No. 1210343-97-7

N-(3-methoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide

Cat. No.: B2800665
CAS No.: 1210343-97-7
M. Wt: 326.396
InChI Key: RCHVPFKSJGFFAK-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide is an organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by the presence of methoxy groups attached to phenyl rings, which are further connected to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Attachment of Methoxyphenyl Groups: The methoxyphenyl groups are introduced through a nucleophilic substitution reaction, where the pyrrolidine ring reacts with 3-methoxyphenyl and 4-methoxyphenyl halides under basic conditions.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the pyrrolidine derivative with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3-methoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the pyrrolidine ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-(3-methoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide can be compared with other similar compounds, such as:

    N-(3-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide: Lacks the additional methoxy group on the phenyl ring.

    N-(4-methoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide: Has methoxy groups on both phenyl rings but in different positions.

    N-(3-methoxyphenyl)-3-(3-methoxyphenyl)pyrrolidine-1-carboxamide: Has methoxy groups on both phenyl rings but in the same position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N-(3-methoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-23-17-8-6-14(7-9-17)15-10-11-21(13-15)19(22)20-16-4-3-5-18(12-16)24-2/h3-9,12,15H,10-11,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHVPFKSJGFFAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(C2)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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